molecular formula C16H19FN2O2S B2919770 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797339-63-9

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2919770
CAS No.: 1797339-63-9
M. Wt: 322.4
InChI Key: JZZBYYFCEZFXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H19FN2O2S and its molecular weight is 322.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Recognition and Photophysical Studies

A series of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes were synthesized and characterized for their anion recognition properties through photophysical studies. These compounds demonstrated significant interactions with various anions, showcasing their potential in developing anion sensors and elucidating the electronic properties of such molecular systems via solution state studies including UV–Vis absorption and fluorescence emission spectra (Singh et al., 2016).

Solvatochromic Fluorescence Probes for Analyte Detection

N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism in its fluorescence properties, which correlates with the anion-stabilizing properties of the solvent. This characteristic enables the detection of analytes with high acceptor numbers, such as alcohols and carboxylic acids, and analytes like fluoride ions which form strong hydrogen bonds, demonstrating its application in sensitive and selective chemical sensing (Bohne et al., 2005).

Acetylcholinesterase Inhibitors

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and evaluated for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility, indicating their potential in developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).

Functionalized Fluorescent Dyes

A boranil fluorophore was successfully converted to amide, imine, urea, and thiourea derivatives, which are fluorescent dyes. This process highlights the utility of such chemical modifications in creating functionalized fluorescent materials for various applications including biomolecular labeling and imaging (Frath et al., 2012).

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-16(21-2,13-7-3-4-8-14(13)17)11-19-15(20)18-10-12-6-5-9-22-12/h3-9H,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZBYYFCEZFXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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